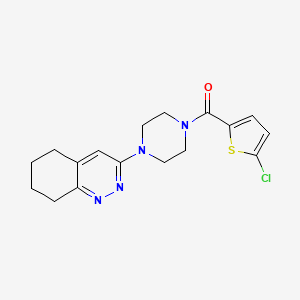

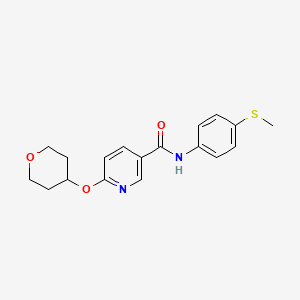

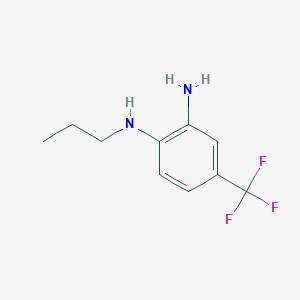

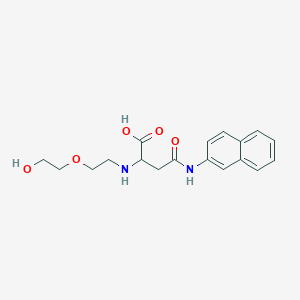

![molecular formula C24H25N3O4 B2479570 N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-00-5](/img/structure/B2479570.png)

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a compound that has been studied for its potential therapeutic activity . It has been identified as a promising inhibitor of EGFR/VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC) .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Version 14 of Spartan software . The compounds showed strong electronic characteristics .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using molecular docking analysis and molecular dynamic simulation . The molecules’ levels of affinity for the target proteins varied .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using pharmacokinetic and drug-likeness models . All of the tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, including compounds structurally related to N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, were synthesized and evaluated for their antimicrobial properties. These compounds displayed significant antibacterial and antifungal activities against various pathogenic microorganisms, with some derivatives showcasing exceptional effectiveness. The results underscore the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Enzyme Inhibition and Molecular Docking

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, related to the target compound, were synthesized and showed promising activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings, supported by molecular docking studies, highlight the potential therapeutic applications of these compounds in treating conditions related to enzyme dysfunction (Virk et al., 2018).

Green Synthesis Applications

The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, a compound structurally similar to the one , was achieved using a novel palladium on carbon (Pd/C) catalyst. This method offered high activity, selectivity, and stability, marking a significant advancement in the eco-friendly production of this important intermediate used in azo disperse dyes production (Zhang Qun-feng, 2008).

Anticancer Properties

A study investigated the cytotoxic effects of sulfonamide-derived isatins, structurally related to the target compound, against hepatocellular carcinoma cell lines. The compounds showed significant cytotoxicity and had potential as therapeutic agents for managing hepatocellular carcinoma, with some compounds showing high safety margins and effectiveness (Eldeeb et al., 2022).

Anxiolytic Properties

Piperidine acetamide derivatives, closely related to the target compound, demonstrated good oral activity in treating anxiety, as shown in animal models. These compounds had modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation, indicating their potential use as anxiolytics (Kordik et al., 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-31-18-11-9-17(10-12-18)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGITQUOUHWNFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(3-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2479491.png)

![5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B2479492.png)

![ethyl N-[(2,4-difluorophenyl)carbamothioyl]carbamate](/img/structure/B2479493.png)

![3-(3-Fluorophenyl)-6-(2-morpholin-4-yl-2-oxoethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2479494.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2479499.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2479501.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2479509.png)